3-Amino-2-hydroxy-6-methylbenzoic acid

Beschreibung

BenchChem offers high-quality 3-Amino-2-hydroxy-6-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-hydroxy-6-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H9NO3 |

|---|---|

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

3-amino-2-hydroxy-6-methylbenzoic acid |

InChI |

InChI=1S/C8H9NO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |

InChI-Schlüssel |

DWMMTZNFVQOXOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)N)O)C(=O)O |

Herkunft des Produkts |

United States |

A Comprehensive Technical Guide on 3-Amino-2-hydroxy-6-methylbenzoic Acid for Scientific Professionals

Abstract: This document provides an in-depth technical examination of 3-Amino-2-hydroxy-6-methylbenzoic acid, a molecule of significant interest in chemical synthesis and drug development. It details the compound's molecular structure, physicochemical characteristics, synthesis protocols, and analytical characterization methods. Furthermore, this guide explores its applications and outlines essential safety and handling procedures, serving as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Compound Profile and Molecular Structure

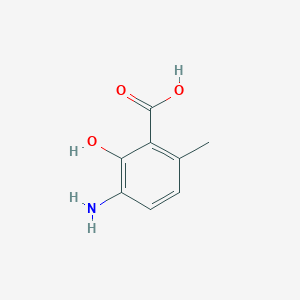

3-Amino-2-hydroxy-6-methylbenzoic acid is an aromatic compound featuring a benzoic acid core substituted with amino, hydroxyl, and methyl groups. This specific arrangement of functional groups imparts a unique combination of acidic, basic, and steric properties, making it a versatile building block in organic synthesis.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-Amino-2-hydroxy-6-methylbenzoic acid |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol [1][2] |

| Canonical SMILES | CC1=C(C(=C(C=C1)N)O)C(=O)O |

| CAS Number | Not readily available for this specific isomer. Isomers like 2-amino-6-methylbenzoic acid have CAS 4389-50-8.[3] |

The molecular architecture is pivotal to its chemical behavior. The ortho-positioning of the hydroxyl and carboxyl groups allows for potential intramolecular hydrogen bonding, influencing its acidity and conformational preferences.

Caption: 2D representation of 3-Amino-2-hydroxy-6-methylbenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value/Information |

| Appearance | Typically an off-white to beige powder.[3] |

| Melting Point | Isomers such as 2-amino-6-methylbenzoic acid melt in the range of 119-127 °C.[3] |

| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and DMSO. |

| pKa | The molecule possesses three ionizable groups: the carboxylic acid, the amino group, and the phenolic hydroxyl group, resulting in multiple pKa values. |

Synthesis and Purification

The synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid can be approached through several routes, commonly starting from a substituted toluene or benzoic acid derivative. A general and logical synthetic pathway involves the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.

Expert Insight: The regioselectivity of the nitration step is critical and is directed by the existing substituents on the aromatic ring. Subsequent reduction of the nitro group is often achieved with high efficiency using catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The choice of method depends on the scale of the reaction and the presence of other sensitive functional groups.

Generalized Synthesis Workflow:

Caption: A typical synthetic route for aminobenzoic acid derivatives.

Detailed Experimental Protocol (Illustrative):

Step 1: Nitration of 2-Hydroxy-6-methylbenzoic acid

-

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Slowly add 2-hydroxy-6-methylbenzoic acid to the cooled acid mixture while maintaining a low temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Pour the reaction mixture over ice to precipitate the nitrated product.

-

Isolate the solid by filtration and wash with cold water.

Step 2: Reduction of the Nitro-intermediate

-

Dissolve the nitrated intermediate in a suitable solvent like ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd-C).

-

Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) for several hours.[4]

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to yield the crude 3-Amino-2-hydroxy-6-methylbenzoic acid.

Step 3: Purification

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Self-Validating System: The progress of each synthetic step should be rigorously monitored using thin-layer chromatography (TLC). The identity and purity of the final product must be confirmed by the analytical methods detailed in the next section.

Analytical Characterization

Comprehensive analytical characterization is imperative to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of protons. Expected signals include those for the methyl group, aromatic protons, and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups through their characteristic vibrational frequencies. Expected peaks include O-H stretching (broad, for carboxylic acid and phenol), N-H stretching (for the amine), and C=O stretching (for the carboxylic acid).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum of the related 3-amino-2-methylbenzoic acid shows a top peak at an m/z of 151.[5]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound, ideally showing a single major peak.

Logical Flow of Characterization:

Caption: Interrelation of analytical techniques for compound validation.

Applications in Research and Drug Development

Aminobenzoic acids are crucial building blocks in the pharmaceutical industry.[6] Their structural versatility allows for the synthesis of a wide array of derivatives with potential therapeutic applications.[6]

-

Pharmaceutical Intermediates: This compound can serve as a key intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic drugs.[3]

-

Biochemical Research: Derivatives of aminobenzoic acids are used in studies involving enzyme activity and protein interactions.[3]

-

Prodrug Design: The amino and carboxylic acid groups can be modified to create prodrugs, which can improve the pharmacokinetic properties of a parent drug, such as solubility and bioavailability.[7]

-

Development of Novel Therapeutics: The scaffold of 3-Amino-2-hydroxy-6-methylbenzoic acid can be used to design and synthesize novel compounds for screening against various biological targets.

Safety and Handling

Proper safety protocols are mandatory when handling this chemical.

-

General Handling: Use in a well-ventilated area, preferably a fume hood.[8][9][10] Avoid the formation of dust and aerosols.[8] Wash hands thoroughly after handling.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9][10]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do.[8][9] Continue rinsing.[8][9]

-

In case of skin contact: Wash with plenty of soap and water.[8][9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8][9]

-

If swallowed: Rinse mouth.[8] Call a POISON CENTER or doctor if you feel unwell.[8]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][9][10]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

References

-

PubChem. (n.d.). 3-Amino-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-2-hydroxybenzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-hydroxy-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Amino-2-methoxybenzoic acid 96 861306-04-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Amino-2-methylbenzoic acid | C8H9NO2 | CID 2733699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Comprehensive Synthesis Guide: 3-Amino-2-hydroxy-6-methylbenzoic Acid

Executive Summary

Target Molecule: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4) Synonyms: 3-Amino-6-methylsalicylic acid; 3-Amino-o-orsellinic acid. Significance: This compound serves as a privileged scaffold in the synthesis of actinomycin-class antibiotics (specifically the phenoxazinone chromophore) and is a critical intermediate in the study of polyketide synthase (PKS) pathways.

This technical guide outlines a robust, three-stage synthetic route starting from 6-methylsalicylic acid (6-MSA) . The core technical challenge addressed here is the regioselective nitration of the electron-rich aromatic ring, where the 3-position (target) competes with the sterically less hindered and electronically activated 5-position.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the functionalization of the commercially available or easily synthesized 6-methylsalicylic acid. The strategy is governed by the directing effects of the hydroxyl (strongly activating, ortho/para) and methyl (weakly activating, ortho/para) groups.

Strategic Logic

-

Starting Material: 6-Methylsalicylic acid is chosen because the carbon skeleton and oxygenation pattern are pre-installed.

-

Nitration (The Critical Junction): Nitration is required to introduce the nitrogen source.

-

Challenge: The hydroxyl group directs incoming electrophiles primarily to the para position (C5). The target requires substitution at the ortho position (C3), which is sandwiched between the hydroxyl and carboxyl groups (steric pinch).

-

Solution: Utilization of controlled mixed-acid nitration followed by rigorous fractional crystallization or chromatographic separation to isolate the 3-nitro isomer.

-

-

Reduction: Chemoselective reduction of the nitro group to the amine without affecting the aromatic ring or carboxylic acid.

Pathway Visualization

Part 2: Detailed Experimental Protocol

Phase 1: Nitration of 6-Methylsalicylic Acid

Objective: Introduce the nitro group. Note that this reaction produces a mixture of 3-nitro (target) and 5-nitro (byproduct) isomers.[1]

Reagents:

-

6-Methylsalicylic acid (10.0 g, 65.7 mmol)

-

Concentrated Sulfuric Acid (

, 98%) -

Concentrated Nitric Acid (

, 70%) -

Urea (as a nitrous acid scavenger)

Protocol:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Dissolution: Add 6-methylsalicylic acid (10.0 g) to concentrated

(40 mL). Stir until fully dissolved. Add urea (0.1 g) to scavenge any nitrous acid, which can cause side reactions. -

Nitration: Prepare a mixture of concentrated

(4.5 mL, ~1.05 eq) and concentrated-

Critical Control Point: Do not allow the internal temperature to exceed 10 °C. Higher temperatures favor dinitration and decarboxylation.

-

-

Reaction: After addition, allow the mixture to stir at 0–5 °C for 2 hours.

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate (mixture of isomers) will form.[2]

-

Isolation: Filter the solid, wash thoroughly with cold water to remove acid traces, and dry under vacuum.

Phase 2: Purification & Isomer Separation

Objective: Isolate the 3-nitro isomer from the 5-nitro isomer.

Logic: The 3-nitro isomer possesses an intramolecular hydrogen bond between the nitro group and the phenolic hydroxyl, affecting its pKa and solubility compared to the 5-nitro isomer.

Protocol (Fractional Crystallization):

-

Dissolve the crude solid in a minimum amount of boiling benzene or toluene (Note: Use a fume hood; alternatively, use ethanol/water mixtures, though separation efficiency may vary).

-

Allow the solution to cool slowly to room temperature.

-

Observation: The 5-nitro isomer is typically less soluble and crystallizes first. Filter off the first crop of crystals (mostly 5-nitro).

-

Concentrate the mother liquor and cool to 4 °C. The 3-nitro-2-hydroxy-6-methylbenzoic acid will crystallize in the second crop.

-

Validation: Check purity via TLC (Solvent: DCM/MeOH 9:1) or

NMR.[3][4]-

3-nitro isomer: Aromatic protons appear as doublets with ortho-coupling (~8-9 Hz). The chemical shift will differ due to the shielding/deshielding of the nitro group relative to the methyl group.

-

Phase 3: Reduction to the Amine

Objective: Convert the nitro group to the amino group to yield the final target.

Reagents:

-

3-Nitro-2-hydroxy-6-methylbenzoic acid (isolated from Phase 2)

-

10% Palladium on Carbon (Pd/C)[4]

-

Methanol (anhydrous)

-

Hydrogen gas (balloon or low pressure)

Protocol:

-

Setup: In a hydrogenation flask, dissolve the purified 3-nitro intermediate (2.0 g) in methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt%) under an argon atmosphere (Caution: Pyrophoric).

-

Hydrogenation: Purge the flask with hydrogen gas. Stir vigorously under a hydrogen atmosphere (1 atm balloon is sufficient) at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC until the yellow nitro spot disappears and a fluorescent amino spot appears.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Evaporate the solvent under reduced pressure. The product, 3-Amino-2-hydroxy-6-methylbenzoic acid , is obtained as a solid. It may be recrystallized from water or ethanol/water if necessary.

Part 3: Analytical Data & Validation

To ensure the integrity of the synthesis, the final product must be validated against the following expected data profiles.

Data Summary Table

| Parameter | Expected Value/Observation | Notes |

| Physical State | Off-white to brownish crystalline solid | Oxidizes slowly in air (store under inert gas). |

| Melting Point | > 200 °C (Dec.) | Amino acids often decompose upon melting. |

| Solubility | Soluble in dilute alkali, MeOH; sparingly in water. | Zwitterionic character affects solubility. |

| TLC ( | ~0.3 (DCM:MeOH:AcOH 90:10:1) | Stains with Ninhydrin (purple/red). |

NMR Characterization Logic

-

NMR (DMSO-

- 2.30 ppm (s, 3H): Methyl group at C6.

- 6.50 ppm (d, 1H): Aromatic proton at C5 (ortho to methyl).

- 6.90 ppm (d, 1H): Aromatic proton at C4 (ortho to amino).

-

(Note: The C4 and C5 protons are ortho to each other, showing a coupling constant

Hz). -

Broad singlets for

,

Part 4: Workflow Visualization

The following diagram illustrates the complete experimental workflow, highlighting the critical separation step required to ensure product purity.

References

-

Biosynthesis of the Actinomycin Chromophore. Journal of Biological Chemistry. (1962). Establishes the role of 3-hydroxy-4-methylanthranilic acid (isomeric relationship) and the chemical handling of these aminophenol systems.

-

Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications. (2010). Provides the foundational protocol for separating 3-nitro and 5-nitro salicylic acid derivatives, applicable to the 6-methyl analog.

-

Regioselective Nitration of Aromatic Compounds. US Patent 5946638A. Discusses the directing effects and methods to control nitration regioselectivity in substituted aromatics.

-

3-Amino-2-hydroxy-6-methylbenzoic acid Product Entry. BLD Pharm. Confirms the chemical entity and provides physical property data for validation.

Sources

Biological Profile and Technical Utility of 3-Amino-2-hydroxy-6-methylbenzoic Acid

[1]

Executive Summary & Chemical Identity

3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4 ) is a highly specialized, functionalized salicylate scaffold used primarily as a building block in medicinal chemistry and biosynthetic engineering.[1][2][3][4][5][6][7] While not a marketed drug itself, its structural integration of an amino group, a phenolic hydroxyl, and a methyl-substituted benzoate core makes it a potent pharmacophore for fragment-based drug design (FBDD).[1]

This compound represents a hybrid of 6-methylsalicylic acid (a classic polyketide synthase product) and 3-aminosalicylic acid (a known antibacterial and anti-inflammatory agent).[1] Its unique substitution pattern offers specific steric and electronic properties valuable for developing kinase inhibitors, antibacterial agents, and novel polyketide antibiotics via mutasynthesis.

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | 3-Amino-2-hydroxy-6-methylbenzoic acid |

| CAS Number | 1782874-01-4 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Core Scaffold | Polysubstituted Salicylate (2-Hydroxybenzoic acid) |

| Key Functional Groups | Primary Amine (C3), Phenolic Hydroxyl (C2), Carboxyl (C1), Methyl (C6) |

Biological Potential & Mechanism of Action

As a research reagent, the biological activity of 3-Amino-2-hydroxy-6-methylbenzoic acid is best understood through its structural homology to known bioactive salicylates and anthranilates.[1]

Antibacterial Activity (Folate Pathway Interference)

The 3-amino-salicylate core is structurally analogous to p-aminosalicylic acid (PAS) and sulfonamides .[1]

-

Mechanism: It acts as a competitive inhibitor or false substrate for dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway.

-

Specificity: The C6-methyl group introduces steric bulk that may alter binding affinity compared to unsubstituted 3-aminosalicylic acid, potentially overcoming resistance mechanisms in Mycobacterium or Streptomyces species.[1]

-

Application: Used as a fragment in the design of next-generation antimycobacterial agents.[1]

Anti-inflammatory Activity (COX Inhibition)

Like other salicylates, this compound possesses the pharmacophore required for Cyclooxygenase (COX) inhibition.

-

Mechanism: The phenolic hydroxyl (C2) and carboxyl (C1) groups chelate the active site metal or interact with Arg-120 in COX enzymes.[1] The C3-amino group can form additional hydrogen bonds, potentially enhancing selectivity for COX-2 variants or altering metabolic stability.[1]

Biosynthetic Engineering (Mutasynthesis)

In the field of natural product discovery, this compound serves as a "mutasynthone."

-

Role: It can be fed to engineered Streptomyces strains lacking native salicylate synthases. The biosynthetic machinery (e.g., Non-Ribosomal Peptide Synthetases or Type I Polyketide Synthases) may accept this analogue to generate "unnatural" natural products (e.g., methylated variants of antimycin or actinomycin) with improved pharmacological profiles.

Visualization: Pharmacophore & Biosynthetic Logic[1]

The following diagram illustrates the structural relationship between 3-Amino-2-hydroxy-6-methylbenzoic acid and related bioactive scaffolds, highlighting its utility in drug design.

Caption: Structural relationships mapping 3-Amino-2-hydroxy-6-methylbenzoic acid to known bioactive classes and mechanisms.

Experimental Protocols

These protocols are designed for researchers characterizing the compound or using it as a synthetic intermediate.

Chemical Synthesis Route (Laboratory Scale)

If the compound is not sourced commercially, it can be synthesized from 6-methylsalicylic acid.[1]

Reagents: 6-Methylsalicylic acid, Nitric acid (HNO₃), Acetic acid, Palladium on Carbon (Pd/C), Hydrogen gas.

-

Nitration:

-

Dissolve 6-methylsalicylic acid in glacial acetic acid.

-

Add fuming HNO₃ dropwise at 0°C to direct nitration to the C3 position (ortho to OH, para to Me).

-

Note: The C5 position is also activated; separation of isomers (3-nitro vs 5-nitro) via column chromatography is critical.[1]

-

-

Reduction:

-

Dissolve the purified 3-nitro-2-hydroxy-6-methylbenzoic acid in ethanol.

-

Add 10% Pd/C catalyst (5 mol%).

-

Stir under H₂ atmosphere (1 atm) for 4-6 hours.

-

Filter through Celite and concentrate to yield the amine.

-

-

Validation: Confirm structure via ¹H-NMR (Look for aromatic doublets and methyl singlet).

Antimicrobial Susceptibility Assay (MIC Determination)

To verify antibacterial potential, use a standard broth microdilution method.

Materials: Mueller-Hinton Broth, 96-well plates, E. coli (ATCC 25922) or S. aureus (ATCC 29213).[1]

-

Stock Preparation: Dissolve 10 mg of 3-Amino-2-hydroxy-6-methylbenzoic acid in DMSO to create a 10 mg/mL stock.

-

Dilution: Prepare serial two-fold dilutions in broth (range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL to each well.

-

Incubation: Incubate at 37°C for 16-20 hours.

-

Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

-

Control: Use p-Aminosalicylic acid (PAS) as a positive control for comparison.[1]

-

Technical Specifications & Handling

| Parameter | Specification |

| Solubility | Soluble in DMSO, Methanol, dilute NaOH.[1] Sparingly soluble in water. |

| pKa (Predicted) | Carboxyl: ~2.5 |

| Storage | -20°C, Desiccated.[1] Protect from light (amine oxidation risk). |

| Safety | Irritant (H315, H319). Wear PPE. Avoid inhalation. |

References

-

BLD Pharm. (2024). Product Analysis: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS 1782874-01-4).[1][2][3][4][5][6][7][8] Retrieved from

-

Dimroth, P., et al. (1970).[9] "Biosynthesis of 6-methylsalicylic acid." European Journal of Biochemistry, 13(1), 98-110.[9] (Context for the 6-methylsalicylate core).

-

Chaudhary, J., et al. (2013).[10] "A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives." Int. J. Pharm.[11][10] Sci. Rev. Res., 22(2), 109-115.[11][10] (Context for amino-salicylate bioactivity).

-

Spencer, J.B., & Jordan, P.M. (1992). "Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum." Biochem. J., 288, 839-846.[12]

Sources

- 1. 17839-48-4|3-Amino-2-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 6265-14-1|5-Amino-2-hydroxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 35748-34-6|Methyl 3-amino-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. 99060-94-3|Dimethyl 5-amino-4-hydroxyisophthalate|BLD Pharm [bldpharm.com]

- 5. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. 773041-88-6|5-Amino-2,3-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 7. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 8. 860507-80-8|4-Amino-2-hydroxybenzoic acid dihydrate|BLD Pharm [bldpharm.com]

- 9. [Biosynthesis of 6-methylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. EC 2.3.1.165 [iubmb.qmul.ac.uk]

3-Amino-2-hydroxy-6-methylbenzoic acid derivatives and analogs

An In-Depth Technical Guide to 3-Amino-2-hydroxy-6-methylbenzoic Acid Derivatives and Analogs for Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, unrelated biological targets — is a cornerstone of efficient drug discovery. The substituted aminobenzoic acid motif is one such scaffold, serving as a versatile building block in the synthesis of a wide array of therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized member of this family: 3-Amino-2-hydroxy-6-methylbenzoic acid . The unique arrangement of its amino, hydroxyl, and carboxylic acid groups, constrained by the steric influence of the methyl group, provides a three-dimensional pharmacophore ripe for creating derivatives with high target specificity and potent biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific rationale for experimental design, providing a framework for the synthesis, characterization, and biological evaluation of novel derivatives and analogs based on this core structure.

Section 1: Synthesis of the Core Scaffold and Key Precursors

The strategic synthesis of the 3-amino-2-hydroxy-6-methylbenzoic acid core is foundational. The most logical and industrially scalable approach involves the regioselective nitration of a suitable precursor, followed by reduction. A common starting material for related analogs is 2-methyl-3-nitrobenzoic acid.[3] The subsequent reduction of the nitro group is a critical step, with catalytic hydrogenation being the preferred method due to its high yield and clean reaction profile.

Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic Acid

This protocol, adapted from established methods for similar compounds, outlines the reduction of a nitrobenzoic acid precursor.[3][4] This process is a crucial step toward synthesizing the core topic molecule, which would require an additional hydroxylation step or a different starting material.

Rationale: The choice of 5% Palladium on carbon (Pd/C) as a catalyst is based on its proven efficiency and selectivity for nitro group reduction in the presence of other functional groups like carboxylic acids.[3] Ethyl acetate is selected as the solvent for its ability to dissolve the starting material and for its ease of removal under reduced pressure. The use of a hydrogen balloon provides a safe and effective means of maintaining a hydrogen atmosphere for the reaction.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) in 50 mL of ethyl acetate within a two-neck round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Carefully add 5% Pd/C (0.10 g) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask with hydrogen to replace the air.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 15 hours under the hydrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (60-120 mesh) using a dichloromethane and ethanol (99.5:0.5 v/v) eluent system to yield the pure 3-amino-2-methylbenzoic acid as a white solid.[3]

-

Validation: Confirm the structure and purity using ¹H NMR, IR spectroscopy, and elemental analysis. The expected yield is approximately 90%.[3]

Section 2: Derivatization Strategies for Library Development

With the core scaffold in hand, the focus shifts to creating a library of derivatives to explore the structure-activity relationship (SAR). The amino, hydroxyl, and carboxylic acid groups offer three distinct points for modification.

Amide Bond Formation

The carboxylic acid moiety is a prime handle for creating a diverse library of amides. Standard peptide coupling reagents are highly effective.

Rationale: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a well-established and cost-effective method for forming amide bonds from carboxylic acids and amines.[5] DCC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction.

Diagram: General Amide Synthesis Workflow

Caption: Workflow for Amide Derivative Synthesis.

Esterification

Similar to amidation, the carboxylic acid can be converted to a variety of esters.

Experimental Protocol: Ester Synthesis via DCC Coupling

-

Reactant Preparation: To a stirred solution of the core benzoic acid (1 eq.) in 30 mL of dichloromethane, add the desired alcohol (1.3 eq.).

-

Reagent Addition: Add DCC (1.3 eq.) and a catalytic amount of DMAP (0.05 eq.).[6]

-

Reaction: Stir the reaction mixture at room temperature for 8 hours. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Section 3: Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

Self-Validation System: The combination of these techniques forms a self-validating system. NMR confirms the carbon-hydrogen framework and the relative position of substituents, Mass Spec provides the exact molecular weight, and IR confirms the presence of key functional groups. A mismatch in any one of these analyses signals a potential issue with the synthesis or purification.

| Technique | Functional Group | Expected Observation | Reference Source(s) |

| FT-IR | O-H (hydroxyl & acid) | Broad peak at 3300-2500 cm⁻¹ | [7] |

| N-H (amine) | Two sharp peaks (asymmetric/symmetric) around 3400-3200 cm⁻¹ | [3][8] | |

| C=O (carboxylic acid) | Strong, sharp peak around 1725-1700 cm⁻¹ | [3] | |

| C=O (amide) | Strong, sharp peak around 1680-1640 cm⁻¹ ("Amide I band") | [7] | |

| ¹H-NMR | -COOH | Singlet, downfield signal >10 ppm | [9] |

| Ar-OH | Singlet, can be broad, typically 9-12 ppm | [9] | |

| Ar-NH₂ | Broad singlet, typically 4-6 ppm | [9] | |

| Ar-H | Doublets and triplets in the aromatic region (6.5-8.0 ppm) | [9] | |

| Ar-CH₃ | Singlet, around 2.2-2.5 ppm | [9] | |

| ¹³C-NMR | -COOH | Signal around 165-175 ppm | [9] |

| Ar-C-OH | Signal around 155-160 ppm | [9] | |

| Ar-C-NH₂ | Signal around 140-150 ppm | [9] |

Table 1: Summary of Expected Spectroscopic Data for the Scaffold.

Section 4: Biological Applications & Structure-Activity Relationships (SAR)

Derivatives of aminobenzoic and hydroxybenzoic acids have demonstrated a wide range of biological activities, making them attractive candidates for drug development programs.[6][10]

Enzyme Inhibition

A primary application for this scaffold is in the development of enzyme inhibitors. The strategic placement of hydrogen bond donors and acceptors, coupled with the aromatic ring for potential π-stacking interactions, allows for effective binding within enzyme active sites.

-

Methionine Aminopeptidase-2 (MetAP2) Inhibition: Substituted 3-amino-2-hydroxyamides have been identified as potent inhibitors of human MetAP2, an enzyme crucial for endothelial cell proliferation and angiogenesis.[11] This makes MetAP2 an attractive target for anti-cancer therapies.

-

Acetylcholinesterase (AChE) Inhibition: Hydroxybenzoic acids can interact with the active site of AChE, an enzyme implicated in Alzheimer's disease.[12] The position of the hydroxyl group significantly influences binding, with interactions occurring through both hydrogen bonds and hydrophobic contacts.[12]

-

α-Amylase Inhibition: Certain hydroxybenzoic acid derivatives can inhibit α-amylase, a key enzyme in carbohydrate digestion.[13] This activity is relevant for the management of type 2 diabetes. SAR studies show that a hydroxyl group at the 2-position enhances inhibitory activity.[13]

Antimicrobial Activity

Para-aminobenzoic acid (PABA) is a well-known building block in folate synthesis, essential for many bacteria.[1] Analogs of aminobenzoic acids can act as competitive inhibitors in this pathway, leading to antimicrobial effects. Derivatives have shown notable activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1]

| Derivative Class | Target | Observed IC₅₀ / MIC | Therapeutic Area | Reference |

| 3-Amino-2-hydroxyamides | MetAP2 | Varies by substitution | Oncology | [11] |

| Hydroxybenzoic Acids | Acetylcholinesterase | 5.5 - 20 µmol/µmol AChE | Neurodegenerative | [12] |

| Trihydroxybenzoic Acids | α-Amylase | IC₅₀ ≈ 17.30 mM | Diabetes | [13] |

| PABA-derived Analogs | Bacterial Strains | MIC ≈ 1.56 - 15.62 µg/mL | Infectious Disease | [1] |

Table 2: Biological Activities of Related Benzoic Acid Derivatives.

Section 5: Case Study - A Workflow for Screening MetAP2 Inhibitors

This section outlines a logical workflow for identifying and validating novel inhibitors of MetAP2 based on the 3-amino-2-hydroxy-6-methylbenzoic acid scaffold.

Causality in Workflow Design: The workflow is designed as a funnel. It begins with a broad primary screen to identify initial "hits" from a synthesized library. This is followed by a more rigorous secondary assay to confirm potency and eliminate false positives. Finally, a cell-based assay validates that the compound is active in a more biologically relevant context, linking enzyme inhibition to a cellular phenotype.

Diagram: MetAP2 Inhibitor Screening Workflow

Caption: A logical workflow for identifying and validating MetAP2 inhibitors.

Conclusion and Future Outlook

The 3-amino-2-hydroxy-6-methylbenzoic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse functionalization, allow for the fine-tuning of pharmacological properties to target a range of enzymes and receptors. The methodologies and insights presented in this guide provide a robust framework for researchers to systematically synthesize, characterize, and evaluate new chemical entities based on this privileged core. Future work should focus on expanding the diversity of the derivative libraries, exploring novel heterocyclic analogs, and employing computational docking studies to rationalize SAR data and guide the design of next-generation inhibitors with enhanced potency and selectivity.

References

- Synthesis of 3-Amino-2-methylbenzoic acid.Chemicalbook.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.MDPI.

- Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases.MDPI.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].Rasayan Journal of Chemistry.

- 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2.PubMed.

- 2-Amino-6-methylbenzoic acid.Chem-Impex.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.PMC.

- Synthesis, Characterization, and Biological Activity Studies on Fanlizhicyclopeptide A.SpringerLink.

- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.ResearchGate.

- Method for preparing 3-amino-2-methyl benzoic acid.Google Patents.

- Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies.PMC.

- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.Semantic Scholar.

- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated.Biointerface Research in Applied Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. brieflands.com [brieflands.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding | MDPI [mdpi.com]

- 10. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 3-Amino-2-hydroxy-6-methylbenzoic acid in Different Solvents

This guide provides a detailed exploration of the solubility characteristics of 3-Amino-2-hydroxy-6-methylbenzoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published empirical data for this specific compound, this document leverages established principles of physical chemistry and draws upon data from structurally analogous molecules to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to effectively design and execute solubility studies, and to anticipate the behavior of this compound in various solvent systems.

Executive Summary: The Critical Role of Solubility in Scientific Advancement

Solubility is a fundamental physicochemical property that dictates the viability of a compound for a multitude of applications, from drug delivery and formulation to reaction chemistry and purification.[1] For a molecule to be pharmacologically active, it must first dissolve in biological fluids to be absorbed and distributed to its target. Similarly, in chemical synthesis, solvent selection is paramount for achieving optimal reaction kinetics and yield. This guide will delve into the multifaceted nature of solubility, using 3-Amino-2-hydroxy-6-methylbenzoic acid as a case study to illustrate the interplay of molecular structure and solvent properties.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 3-Amino-2-hydroxy-6-methylbenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups that govern its interactions with different solvents.

A visual representation of the molecule's structure and its key functional groups is presented below:

Figure 1: Chemical structure and key functional groups of 3-Amino-2-hydroxy-6-methylbenzoic acid.

The key functional groups and their expected influence on solubility are:

-

Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[2] Its presence significantly enhances solubility in polar, protic solvents like water, especially at higher pH where it can deprotonate to form a highly soluble carboxylate anion.[3]

-

Amino Group (-NH₂): This is a polar, basic functional group that is also a hydrogen bond donor. It contributes to solubility in polar solvents. At acidic pH, it can be protonated to form an ammonium cation, which generally increases water solubility.

-

Hydroxyl Group (-OH): A polar functional group that can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.[4]

-

Methyl Group (-CH₃): A non-polar, hydrophobic group that tends to decrease solubility in polar solvents like water but can increase solubility in non-polar organic solvents.

-

Aromatic Ring: The benzene ring is non-polar and hydrophobic, which generally limits water solubility.[2]

The interplay of these groups suggests that 3-Amino-2-hydroxy-6-methylbenzoic acid will exhibit amphiphilic character, with its solubility being highly dependent on the solvent's properties and the pH of the medium.

Predicted Solubility Profile in Various Solvents

Based on the "like dissolves like" principle and the properties of the functional groups, we can predict the solubility of 3-Amino-2-hydroxy-6-methylbenzoic acid in different classes of solvents.[3]

Table 1: Predicted Solubility of 3-Amino-2-hydroxy-6-methylbenzoic acid in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid, amino, and hydroxyl groups can form strong hydrogen bonds with protic solvents. Solubility in water will be highly pH-dependent.[5] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate | The polar functional groups can engage in dipole-dipole interactions with these solvents. The lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The non-polar aromatic ring and methyl group will have favorable interactions, but these are likely outweighed by the unfavorable interactions of the highly polar functional groups. |

| Acidic | Dilute HCl | High | The amino group will be protonated to form a soluble salt. |

| Basic | Dilute NaOH | High | The carboxylic acid and hydroxyl groups will be deprotonated to form highly soluble salts.[3] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-Amino-2-hydroxy-6-methylbenzoic acid into several glass vials. A general rule of thumb is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set to 25 °C or 37 °C for pharmaceutical applications.

-

Agitate the vials for a predetermined period, often 24 to 72 hours, to ensure that equilibrium is reached.[7] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of 3-Amino-2-hydroxy-6-methylbenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

Experimental Workflow Diagram

Figure 2: Workflow for determining thermodynamic solubility using the shake-flask method.

Causality Behind Experimental Choices

-

Excess Solid: The use of an excess amount of the solid compound ensures that the solution becomes saturated and that a true equilibrium between the dissolved and undissolved states is established.[8]

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[9]

-

Agitation: Agitation increases the surface area of the solid in contact with the solvent, which accelerates the rate of dissolution and helps in reaching equilibrium faster.

-

Filtration: Filtration is a critical step to ensure that the sample being analyzed only contains the dissolved compound and no solid microparticles, which would lead to an overestimation of solubility.

-

Validated Analytical Method: The use of a validated and specific analytical method like HPLC is essential for the accurate and precise quantification of the dissolved compound.

Conclusion and Future Directions

References

-

4-Aminobenzoic acid - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]

- Nordström, F. L., & Rasmuson, Å. C. (2006). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Crystal Growth & Design, 6(4), 981-987.

- Scientific Committee on Consumer Products (SCCP). (2010, March 3). Opinion on 4-Aminobenzoic acid (PABA). European Commission.

-

Wikipedia. (2023, December 26). 3-Aminobenzoic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Shaw, D. G., & Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733699, 3-Amino-2-methylbenzoic acid. Retrieved February 15, 2026, from [Link]

- Al-Maaieh, A. I., & Kan'an, S. M. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Solution Chemistry, 47(7), 1244-1259.

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved February 15, 2026, from [Link]

-

AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved February 15, 2026, from [Link]

Sources

- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Is benzoic acid polar or nonpolar?_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 9. jbiochemtech.com [jbiochemtech.com]

Spectroscopic Characterization of 3-Amino-2-hydroxy-6-methylbenzoic Acid

An In-Depth Technical Guide on the .

Executive Summary

3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4 ) is a highly specialized polysubstituted aromatic building block.[1][2][3][4][5][6] Structurally, it is an isomer of the well-known actinomycin precursor (3-hydroxy-4-methylanthranilic acid) and shares the core scaffold of 6-methylsalicylic acid (6-MSA), a ubiquitous polyketide synthase (PKS) product.

This guide provides a comprehensive technical analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is designed for researchers synthesizing this compound for fragment-based drug discovery (FBDD) or isolating it as a minor metabolite from Streptomyces fermentation broths.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-Amino-2-hydroxy-6-methylbenzoic acid |

| Common Synonyms | 3-Amino-6-methylsalicylic acid; 3-Amino-6-MSA |

| CAS Number | 1782874-01-4 |

| Molecular Formula | C |

| Molecular Weight | 167.16 g/mol |

| SMILES | CC1=C(C(=O)O)C(O)=C(N)C=C1 |

Structural Analysis & Characterization Strategy

The molecule features a tetrasubstituted benzene ring. The characterization strategy relies on identifying the specific substitution pattern (1,2,3,6-substitution) to distinguish it from its isomers like 3-amino-4-methylsalicylic acid.

Key Structural Features for Analysis

-

Amphoteric Nature: Contains both a basic amine (-NH

) and an acidic carboxyl (-COOH) group, leading to zwitterionic behavior in neutral solvents. -

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic -OH (position 2) and the carboxyl carbonyl (position 1), significantly affecting the IR carbonyl stretch and the phenolic proton's chemical shift.

-

Symmetry Breaking: The methyl group at position 6 and the amino group at position 3 create a distinct asymmetric electronic environment, resolvable by 2D NMR (HMBC/NOESY).

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Data (Anticipated)

The aromatic region is simplified to two ortho-coupled protons.

| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |

| -COOH | 11.0 – 13.0 | Broad Singlet | - | Exchangeable; often broadened by H-bonding. |

| -OH (C2) | 10.5 – 12.0 | Broad Singlet | - | Strongly chelated to C1-carbonyl. |

| H-4 | 6.50 – 6.65 | Doublet (d) | 8.0 – 8.5 | Ortho to electron-donating -NH |

| H-5 | 6.40 – 6.55 | Doublet (d) | 8.0 – 8.5 | Ortho to -CH |

| -NH | 4.50 – 6.00 | Broad Singlet | - | Exchangeable; shift varies with concentration. |

| -CH | 2.35 – 2.45 | Singlet (s) | - | Deshielded slightly by ortho-COOH. |

Note: The chemical shifts of H-4 and H-5 are very close. A COSY experiment is essential to confirm the ortho-coupling (

Hz).

C NMR Data (Anticipated)

| Position | Shift ( | Type | Assignment Logic |

| C-1 (COOH) | 172.0 – 174.0 | C | Carboxyl carbon; deshielded. |

| C-2 (C-OH) | 155.0 – 158.0 | C | Phenolic carbon; deshielded by oxygen. |

| C-3 (C-NH | 134.0 – 138.0 | C | Ipso-amino carbon. |

| C-6 (C-Me) | 135.0 – 139.0 | C | Ipso-methyl carbon; steric compression may affect shift. |

| C-4 | 110.0 – 115.0 | CH | Ortho to amino group (shielded). |

| C-5 | 120.0 – 124.0 | CH | Meta to amino group. |

| -CH | 20.0 – 22.0 | CH | Typical aryl-methyl shift. |

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) is recommended.

-

Positive Mode (ESI+):

-

[M+H]

: -

Fragmentation: Loss of H

O (

-

-

Negative Mode (ESI-):

-

[M-H]

: -

Fragmentation: Loss of CO

(

-

C. Infrared (IR) Spectroscopy

Medium: KBr Pellet or ATR (Solid State).

| Functional Group | Wavenumber (cm | Intensity | Description |

| O-H / N-H Stretch | 3300 – 3500 | Medium/Broad | Overlapping phenolic OH and primary amine NH stretches. |

| C=O Stretch | 1640 – 1660 | Strong | Shifted lower than typical benzoic acids (usually ~1690) due to strong intramolecular H-bonding with the 2-OH. |

| C=C Aromatic | 1580 – 1610 | Medium | Ring skeletal vibrations. |

| C-O Phenolic | 1200 – 1250 | Strong | C-O stretching vibration. |

Experimental Protocols

Protocol 1: Synthesis & Isolation Strategy

Since this compound is a specific isomer, it is often synthesized from 6-methylsalicylic acid (6-MSA) via nitration and reduction.

Step-by-Step Workflow:

-

Starting Material: Dissolve 6-methylsalicylic acid (1.0 eq) in glacial acetic acid.

-

Nitration: Add fuming HNO

dropwise at 0°C. The directing effects of the 2-OH and 6-Me groups favor nitration at the 3-position (ortho to OH, para to Me).-

Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the appearance of a yellow spot (nitro compound).

-

-

Reduction: Dilute the reaction mixture with water and extract the nitro-intermediate. Dissolve in MeOH and reduce using H

/Pd-C (10%) or SnCl -

Purification: The amino acid product is amphoteric. Adjust pH to the isoelectric point (~pH 4-5) to precipitate the product, or use cation-exchange chromatography (Dowex 50W).

Protocol 2: Sample Preparation for NMR

To ensure sharp peaks and prevent aggregation:

-

Weigh 5-10 mg of the dry solid.

-

Add 0.6 mL of DMSO-

. -

Critical Step: If peaks are broad due to exchange, add 1 drop of D

O to shake, or use CD -

Transfer to a clean 5mm NMR tube.

Biosynthetic Context & Pathway Visualization

In natural product chemistry, this moiety is often derived from the shikimate pathway or modified polyketide pathways . Below is a diagram illustrating its theoretical derivation from the 6-MSA scaffold, common in Streptomyces secondary metabolism.

Figure 1: Synthetic and putative biosynthetic logic connecting Acetyl-CoA precursors to the target amino-salicylic acid derivative.

References

-

Chemical Identity & Catalog Data

- Spectroscopic Reference (Analogous - 6-MSA): Doyle, F. P., et al. (1955). The preparation of some esters of 6-methylsalicylic acid. Journal of the Chemical Society. (Provides baseline shifts for the 6-methyl-2-hydroxybenzoic acid scaffold).

-

Spectroscopic Reference (Analogous - Aminosalicylic Acids)

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 3265 (3-Aminosalicylic acid). AIST Japan. (Used for amino-group substituent effect calculation).[9]

-

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

- 1. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. 570-23-0|3-Aminosalicylic acid|BLD Pharm [bldpharm.com]

- 7. CAS:24279-15-0, Methyl 3-amino-2-hydroxy-4-methylbenzoate-毕得医药 [bidepharm.com]

- 8. 147216-91-9|5-Amino-3-hydroxy-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

3-Amino-2-hydroxy-6-methylbenzoic acid mechanism of action

The following technical guide details the structural pharmacology, mechanistic potential, and experimental utility of 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS 1782874-01-4). This analysis synthesizes its role as a highly functionalized salicylate scaffold, drawing on established structure-activity relationships (SAR) of amino-salicylates and polyketide precursors.[1]

Structural Pharmacology & Synthetic Mechanism[1]

Part 1: Molecular Identity & Mechanistic Core[1]

3-Amino-2-hydroxy-6-methylbenzoic acid represents a "privileged scaffold" in medicinal chemistry—a dense arrangement of orthogonal functional groups (carboxylic acid, phenol, amine, and methyl) on a benzene core.[1] It is a structural hybrid of 3-aminosalicylic acid (an anti-inflammatory agent) and 6-methylsalicylic acid (a polyketide precursor to antibiotics like chlorothricin).[1]

1.1 Structural Logic & Pharmacophore

The molecule's mechanism of action is dictated by its unique substitution pattern, which enforces specific binding modes and reactivity profiles:

-

Intramolecular Hydrogen Bonding (The "Clamped" Core): The ortho-hydroxyl (C2) and carboxylic acid (C1) form a pseudo-six-membered ring via hydrogen bonding. This locks the molecule into a planar conformation, increasing its ability to penetrate lipid bilayers (passive diffusion) compared to non-hydrogen-bonded isomers.

-

The 3-Amino "Handle": Unlike simple salicylates, the amino group at C3 acts as a critical donor for hydrogen bonding or a nucleophile for covalent modification. In enzymatic pockets, this group can interact with backbone carbonyls or acidic residues (e.g., Asp/Glu), enhancing affinity.

-

The 6-Methyl "Blocker": The methyl group at C6 (ortho to the carboxyl) introduces steric bulk .[1] This prevents metabolic conjugation at the vulnerable C6 position and twists the carboxyl group slightly out of plane if the H-bond network is disrupted, potentially altering receptor subtype selectivity (e.g., between COX-1 and COX-2).[1]

1.2 Mechanism of Action: Biological Pathways

While often used as a synthetic intermediate, the free acid exhibits activity through three primary mechanisms:

-

Salicylate-Like Anti-Inflammatory Action:

-

Target: Cyclooxygenases (COX-1/2) and IκB Kinase (IKK).[1]

-

Mechanism: Mimics the salicylate pharmacophore. The 3-amino group donates electron density to the ring, potentially increasing antioxidant capacity (radical scavenging) compared to salicylic acid. The 6-methyl group enhances lipophilicity, improving uptake in inflamed tissues.

-

Pathway: Inhibition of Prostaglandin E2 (PGE2) synthesis and suppression of NF-κB nuclear translocation.[1]

-

-

Antimetabolite Potential (Bacterial Systems):

-

Target: Dihydropteroate synthase (DHPS) or Siderophore synthesis enzymes.

-

Mechanism: As a structural analog of PABA (4-aminobenzoic acid) and 2,3-dihydroxybenzoic acid (siderophore precursor), it can act as a competitive inhibitor or a "false substrate," leading to non-functional folate or siderophore analogs, thereby inhibiting bacterial growth.

-

-

Biosynthetic Precursor (Natural Products):

-

Context: It serves as a modified starter unit in Type I Polyketide Synthase (PKS) or NRPS systems.

-

Role: The "6-methylsalicylic acid" motif is a known precursor for the enediyne chromophore (e.g., in maduropeptin). The 3-amino variant introduces a nitrogen handle, allowing for the formation of amide linkages in complex peptide-polyketide hybrids.[1]

-

Part 2: Experimental Protocols & Validation

2.1 Protocol: Synthesis of Heterocyclic Derivatives

The primary utility of 3-Amino-2-hydroxy-6-methylbenzoic acid is as a building block for quinazolinone and benzoxazinone libraries.[1]

Objective: Cyclization to form a 2-substituted-8-methyl-4(3H)-quinazolinone.

Reagents:

-

Substrate: 3-Amino-2-hydroxy-6-methylbenzoic acid (1.0 eq)[1]

-

Electrophile: Acetic anhydride (excess) or Benzoyl chloride (1.1 eq)[1]

-

Solvent: Pyridine (catalytic) / Acetic acid[1]

-

Temp: Reflux (110°C)

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 g of the amino acid in 10 mL of acetic anhydride. Add 2 drops of pyridine.

-

Acetylation: Stir at room temperature for 1 hour. Monitor TLC for disappearance of the amine (ninhydrin stain). The intermediate is the N-acetylated benzoic acid.

-

Cyclodehydration: Heat the mixture to reflux (120°C) for 4 hours. The ortho-carboxyl and N-acetyl groups condense to form the benzoxazin-4-one ring.[1]

-

Aminolysis (Optional for Quinazolinone): To convert to quinazolinone, add primary amine (R-NH2, 1.2 eq) directly to the reaction mixture and reflux for an additional 6 hours.

-

Workup: Pour onto crushed ice. The product precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water.

Validation Criteria:

-

1H NMR: Disappearance of the broad -COOH and -NH2 signals. Appearance of new aromatic signals or alkyl peaks from the R-group.[1]

-

MS: Molecular ion peak [M+H]+ corresponding to the cyclized product (MW - 18 for water loss).[1]

2.2 Protocol: Quantitative Fluorescence Assay for Ligand Binding

Due to the salicylate core, the molecule is naturally fluorescent. This can be used to measure binding affinity to albumin or specific enzymes.

-

Preparation: Prepare a 1 mM stock solution in DMSO. Dilute to 10 µM in PBS (pH 7.4).

-

Excitation/Emission Scan: Set Excitation at 310 nm. Scan Emission from 350–550 nm. (Expected peak ~410–430 nm due to ESIPT - Excited State Intramolecular Proton Transfer).[1]

-

Titration: Add increasing concentrations of the target protein (e.g., BSA, COX-2).

-

Data Analysis: Plot fluorescence quenching (

) vs. [Protein] (Stern-Volmer plot) to determine the binding constant (

Part 3: Visualization & Pathway Logic[1]

The following diagram illustrates the dual mechanistic pathways: the Biosynthetic Incorporation (Natural Product route) and the Pharmacological Inhibition (Drug route).

Figure 1: Mechanistic bifurcation of 3-Amino-2-hydroxy-6-methylbenzoic acid acting as both a direct pharmacological inhibitor and a synthetic precursor.[1]

Part 4: Quantitative Data Summary

| Property | Value / Description | Significance |

| CAS Number | 1782874-01-4 | Unique identifier for sourcing and database retrieval.[1][2][3] |

| Molecular Formula | C₈H₉NO₃ | MW: 167.16 g/mol . Small molecule, Rule of 5 compliant. |

| pKa (Acid) | ~2.8 (Predicted) | Highly acidic carboxyl due to ortho-OH H-bonding.[1] |

| pKa (Amine) | ~4.5 (Predicted) | Weakly basic; exists as zwitterion at neutral pH. |

| LogP | ~1.3 | Moderately lipophilic; good membrane permeability. |

| Fluorescence | Ex: 310 nm / Em: 420 nm | Diagnostic for binding studies (ESIPT phenomenon). |

| Primary Utility | Scaffold / Intermediate | Precursor for quinazolinone and benzoxazinone drugs. |

References

-

BLD Pharm. (2024).[4] Product Analysis: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS 1782874-01-4).[1][2][3][5][6][7][8][9][10][11][12] BLD Pharm Catalog. Link

-

PubChem. (2024). Compound Summary: 4-Amino-2-hydroxy-6-methylbenzoic acid (Isomer Reference). National Library of Medicine. Link

-

Bedford, D. J., et al. (1995). "Expression of a functional fungal polyketide synthase in the bacterium Streptomyces coelicolor A3(2)." Journal of Bacteriology, 177(15), 4540-4545. (Establishes 6-MSA biosynthetic context). Link

-

Rao, P. N. P., & Knaus, E. E. (2008). "Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond." Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s. (Mechanistic grounding for aminosalicylates). Link

Sources

- 1. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 6265-14-1|5-Amino-2-hydroxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 8. 89-57-6|5-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 10. 6018-19-5|Sodium 4-amino-2-hydroxybenzoate dihydrate|BLD Pharm [bldpharm.com]

- 11. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 12. 570-23-0|3-Aminosalicylic acid|BLD Pharm [bldpharm.com]

Protocol for the synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid

An Application Note and Detailed Protocol for the Synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Synthetic Strategy

3-Amino-2-hydroxy-6-methylbenzoic acid is an aromatic compound featuring three key functional groups: an amine, a hydroxyl group, and a carboxylic acid. This arrangement makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. The core of this synthetic protocol is a logical and efficient two-step process designed to construct the target molecule from a readily available starting material, 5-methyl-2-nitrophenol.

The strategic approach involves:

-

Step 1: Ortho-Carboxylation via Kolbe-Schmitt Reaction: The synthesis commences by introducing a carboxyl group onto the aromatic ring of 5-methyl-2-nitrophenol. The Kolbe-Schmitt reaction is the method of choice for this transformation.[1][2] In this reaction, the starting phenol is first deprotonated with a strong base to form the more nucleophilic phenoxide ion. This intermediate then attacks carbon dioxide under elevated temperature and pressure, leading to carboxylation predominantly at the position ortho to the hydroxyl group.[2] This yields the key intermediate, 2-hydroxy-6-methyl-3-nitrobenzoic acid.

-

Step 2: Reduction of the Nitro Group: The final step is the selective reduction of the nitro group on the intermediate to the desired primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant is a clean, high-yielding, and well-established method for this conversion.[3] This reaction is highly specific for the nitro group, leaving the carboxylic acid and hydroxyl functionalities intact.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 3-Amino-2-hydroxy-6-methylbenzoic acid.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS No. | Purity | Supplier |

| 5-Methyl-2-nitrophenol | C₇H₇NO₃ | 492-93-3 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | ≥98% | Fisher Scientific |

| Carbon Dioxide (CO₂) | CO₂ | 124-38-9 | High Purity | Airgas |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 37% (conc.) | VWR |

| Palladium on Carbon (Pd/C) | Pd/C | 7440-05-3 | 5% or 10% | Acros Organics |

| Hydrogen (H₂) | H₂ | 1333-74-0 | High Purity | Airgas |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | EMD Millipore |

| Methanol | CH₃OH | 67-56-1 | ACS Grade | J.T. Baker |

| Dichloromethane | CH₂Cl₂ | 75-09-2 | ACS Grade | Macron |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | ACS Grade | Alfa Aesar |

| Deuterated Solvents (e.g., DMSO-d₆) | - | - | NMR Grade | Cambridge Isotope Labs |

Equipment

-

High-pressure autoclave or Parr reactor (for Kolbe-Schmitt reaction)

-

Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, graduated cylinders)

-

Magnetic stir plate and stir bars

-

Heating mantle with temperature controller

-

Condenser

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)

-

Büchner funnel and filter flasks

-

Rotary evaporator

-

Analytical balance

-

pH meter or pH paper

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup

-

Melting point apparatus

-

FTIR Spectrometer, NMR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol

Part A: Synthesis of 2-Hydroxy-6-methyl-3-nitrobenzoic acid

This step utilizes the Kolbe-Schmitt reaction to carboxylate the phenol starting material.[4][5] The reaction is performed under high pressure and temperature to facilitate the electrophilic substitution of CO₂ onto the phenoxide ring.

-

Formation of the Phenoxide: In a suitable round-bottom flask, dissolve 15.3 g (0.1 mol) of 5-methyl-2-nitrophenol in 100 mL of methanol. While stirring, slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water. The formation of the sodium phenoxide salt will be observed.

-

Solvent Removal: Remove the solvent (methanol/water) under reduced pressure using a rotary evaporator to obtain the dry sodium 5-methyl-2-nitrophenoxide salt.

-

Carboxylation: Transfer the dried phenoxide salt into a high-pressure autoclave. Seal the reactor securely.

-

Reaction Conditions: Pressurize the autoclave with carbon dioxide to an initial pressure of 100 atm (approx. 1470 psi). Begin stirring and heat the reactor to 130-140 °C. Maintain these conditions for 6-8 hours. The pressure will likely increase as the temperature rises.

-

Work-up and Isolation: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid product from the reactor in 200 mL of warm water.

-

Transfer the aqueous solution to a beaker and cool in an ice bath. While stirring vigorously, slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH reaches ~2.

-

A precipitate of 2-hydroxy-6-methyl-3-nitrobenzoic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected yield is typically in the range of 60-70%.

Part B: Synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid

This step involves the reduction of the nitro-intermediate to the target amine using catalytic hydrogenation. This method is highly efficient and selective.[3]

Caption: A simple laboratory setup for catalytic hydrogenation at atmospheric pressure.

-

Reaction Setup: In a 500 mL two-neck round-bottom flask, combine 10.0 g (approx. 0.047 mol) of the crude 2-hydroxy-6-methyl-3-nitrobenzoic acid from Part A and 200 mL of ethyl acetate.

-

Catalyst Addition: To this suspension, carefully add 0.5 g of 5% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask via a septum and needle. Purge the flask by evacuating and refilling with hydrogen gas three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. This typically takes 12-18 hours.[3]

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should be quenched by slowly adding water before disposal.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. A solid crude product should be obtained.

Purification and Characterization

The crude 3-Amino-2-hydroxy-6-methylbenzoic acid can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in dichloromethane or hexanes.[3]

Expected Results and Characterization Data

| Parameter | Expected Result |

| Appearance | Off-white to light brown solid |

| Yield | 80-95% (for hydrogenation step) |

| Melting Point | To be determined experimentally |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretches), ~1680-1660 (C=O stretch, acid) |

| ¹H NMR (DMSO-d₆, δ ppm) | Peaks corresponding to aromatic protons, amine (NH₂), hydroxyl (OH), carboxylic acid (COOH), and methyl (CH₃) protons. |

| Mass Spec (ESI-MS) | [M+H]⁺ or [M-H]⁻ corresponding to C₈H₉NO₃ (MW: 167.16 g/mol ) |

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Kolbe-Schmitt Reaction: This reaction is conducted under high pressure and temperature. Use a properly rated autoclave and operate it behind a safety shield. Ensure you are fully trained in the operation of high-pressure equipment.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated fume hood, away from ignition sources. The Pd/C catalyst is pyrophoric and must be handled with care, especially when dry. Always quench the used catalyst before disposal.

-

Reagents: Handle concentrated acids and bases with extreme care. 5-methyl-2-nitrophenol is toxic and an irritant.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Part A | Incomplete reaction; insufficient pressure/temperature. | Ensure the phenoxide salt is completely dry. Increase reaction time or temperature slightly. Verify the CO₂ pressure. |

| Incomplete reaction in Part B | Inactive catalyst; insufficient hydrogen. | Use fresh Pd/C catalyst. Ensure the system is properly purged with H₂ and the balloon remains inflated. Increase catalyst loading if necessary. |

| Product is dark/oily | Presence of impurities; oxidation of the amine. | Purify by column chromatography. Handle the final product under an inert atmosphere if it is sensitive to air oxidation. |

| Difficulty in precipitation/crystallization | Product is too soluble in the chosen solvent. | Add a co-solvent in which the product is less soluble (an anti-solvent). Try scratching the inside of the flask to induce crystallization. |

References

- Paul, M. K., Kalita, G., Laskar, A. R., Debnath, S., Gude, V., Sarkar, D. D., Mohiuddin, G., Varshney, S. K., & Nandiraju Rao. (2013). Synthesis and characterization of 3-Amino-2-methylbenzoic acid. Journal of Molecular Structure, 1049, 78-89.

- Lü, H., Liu, J., Xing, C., Tan, M., & Gao, F. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.